molecular formula C16H20BrNO B12345326 3-benzyl-6-bromo-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one

3-benzyl-6-bromo-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one

Cat. No.: B12345326
M. Wt: 322.24 g/mol
InChI Key: HQWLSMWYECUSKQ-UHFFFAOYSA-N
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Description

3-benzyl-6-bromo-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one is a complex organic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes a benzyl group, a bromine atom, and a partially hydrogenated quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-6-bromo-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a quinoline derivative followed by hydrogenation and benzylation. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors and advanced purification techniques to meet the stringent quality standards required for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-6-bromo-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify its existing structure.

    Reduction: Reduction reactions can be used to further hydrogenate the quinoline ring or to reduce other functional groups present in the molecule.

    Substitution: The bromine atom in the compound can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinoline compounds.

Scientific Research Applications

3-benzyl-6-bromo-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one has several scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, making it valuable in the development of new synthetic methodologies.

    Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-benzyl-6-bromo-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the quinoline ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    3-benzyl-6-bromo-2-methoxyquinoline: This compound shares a similar quinoline core but differs in the presence of a methoxy group instead of the octahydro ring.

    6-bromo-2-butyl-1H-benz[de]isoquinoline-1,3(2H)-dione: Another related compound with a bromine atom and a quinoline-like structure but with different substituents.

Uniqueness

3-benzyl-6-bromo-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one is unique due to its specific combination of functional groups and its partially hydrogenated quinoline ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H20BrNO

Molecular Weight

322.24 g/mol

IUPAC Name

3-benzyl-6-bromo-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one

InChI

InChI=1S/C16H20BrNO/c17-14-6-7-15-12(10-14)9-13(16(19)18-15)8-11-4-2-1-3-5-11/h1-5,12-15H,6-10H2,(H,18,19)

InChI Key

HQWLSMWYECUSKQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CC1Br)CC(C(=O)N2)CC3=CC=CC=C3

Origin of Product

United States

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